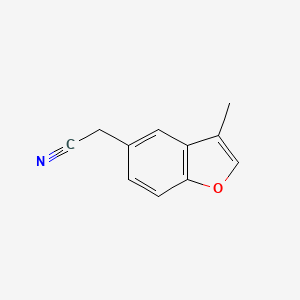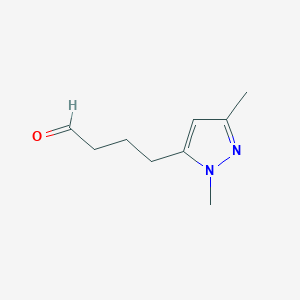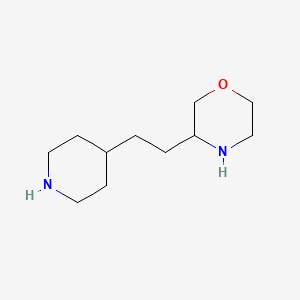
3-(2-(Piperidin-4-yl)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(piperidin-4-yl)ethyl]morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(piperidin-4-yl)ethyl]morpholine typically involves the reaction of piperidine derivatives with morpholine derivatives. One common method includes the alkylation of piperidine with a suitable morpholine derivative under basic conditions. For instance, the reaction of 4-piperidone with 2-chloroethylmorpholine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of 3-[2-(piperidin-4-yl)ethyl]morpholine may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance reaction rates and selectivity. The use of environmentally benign solvents and reagents is also a focus to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-[2-(piperidin-4-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically N-oxides or hydroxylated derivatives.
Reduction: The major products are usually the fully reduced amines.
Substitution: The major products are substituted derivatives where the nucleophile has replaced a hydrogen atom.
科学的研究の応用
3-[2-(piperidin-4-yl)ethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 3-[2-(piperidin-4-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Morpholine: Shares the morpholine ring but lacks the piperidine component.
Piperazine: Contains a similar nitrogen-containing ring structure but differs in its overall configuration
Uniqueness
3-[2-(piperidin-4-yl)ethyl]morpholine is unique due to its combination of both piperidine and morpholine rings, which allows it to interact with a broader range of biological targets compared to its simpler counterparts. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
3-(2-piperidin-4-ylethyl)morpholine |
InChI |
InChI=1S/C11H22N2O/c1(10-3-5-12-6-4-10)2-11-9-14-8-7-13-11/h10-13H,1-9H2 |
InChIキー |
FLTVHYSBFFRHQH-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCC2COCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


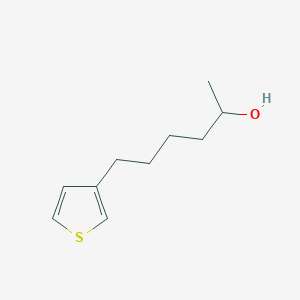
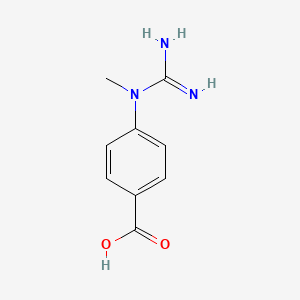
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)

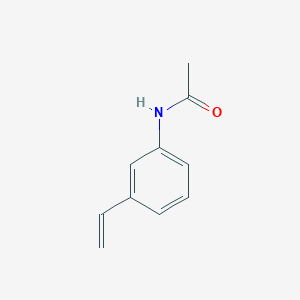
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
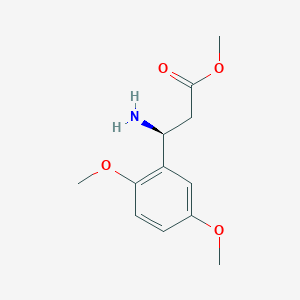

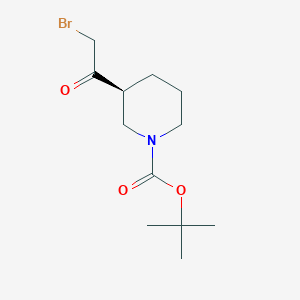
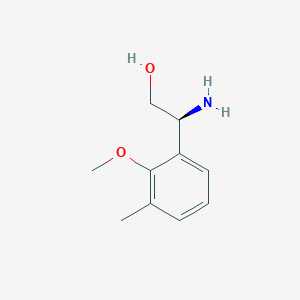
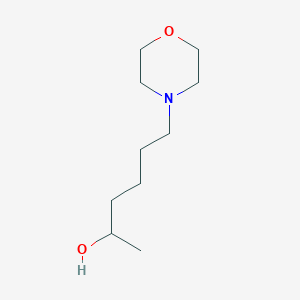
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
